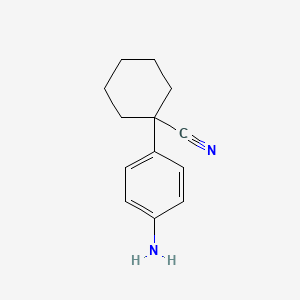

1-(4-Aminophenyl)cyclohexanecarbonitrile

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

1-(4-Aminophenyl)cyclohexanecarbonitrile is a useful research compound. Its molecular formula is C13H16N2 and its molecular weight is 200.28 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Applications De Recherche Scientifique

Medicinal Chemistry

The compound has been investigated for its potential as a therapeutic agent. Its derivatives have shown promise in targeting specific biological pathways associated with cancer and other diseases. For instance:

- Anticancer Activity : Research indicates that derivatives of 1-(4-Aminophenyl)cyclohexanecarbonitrile can inhibit cancer cell proliferation. In vitro studies demonstrated significant cytotoxicity against various cancer cell lines, including triple-negative breast cancer (TNBC) cells .

- Mechanism of Action : The compound is believed to act by inhibiting key enzymes involved in cell cycle regulation, such as CDC25 phosphatases, which play a crucial role in tumor progression .

Organic Synthesis

This compound serves as a versatile intermediate in organic synthesis. Its ability to undergo various chemical transformations allows it to be utilized in the production of more complex molecules:

- Synthesis of Aminobenzoxazoles : The compound is a precursor for synthesizing aminobenzoxazole derivatives, which exhibit therapeutic properties against several diseases, including cancer and systemic lupus erythematosus .

- Polymerization Initiators : It has been used as an initiator in radical polymerization processes, showcasing its utility in materials science applications .

Data Tables

Case Study 1: Anticancer Activity

A study evaluated the cytotoxic effects of this compound derivatives on MDA-MB-231 (TNBC) cells. The results indicated that certain derivatives exhibited IC50 values significantly lower than standard chemotherapeutics, suggesting their potential as new anticancer agents.

Case Study 2: Synthesis of Functional Polymers

In another investigation, the compound was employed as an initiator in the RAFT polymerization of methyl methacrylate. The resulting polymers demonstrated enhanced thermal stability and mechanical properties, indicating the compound's utility in developing advanced materials .

Analyse Des Réactions Chimiques

Nucleophilic Addition Reactions

The nitrile group undergoes nucleophilic addition under acidic conditions, forming amides or imidates. This reactivity aligns with Ritter-type reactions observed in structurally similar cyclohexanecarbonitriles .

| Reaction Type | Reagents/Conditions | Product Formed | Yield | Source |

|---|---|---|---|---|

| Ritter Reaction | Tropylium tetrafluoroborate, alcohol solvents | N-(1-phenylethyl)cyclohexanecarboxamide | 84% |

Mechanistic Insight :

The reaction proceeds via intermediate formation of a carbocation (from tropylium ion), which reacts with the nitrile to generate an N-acyliminium ion. Subsequent hydrolysis yields the amide product .

Amine Functionalization

The aromatic amine participates in coupling reactions, enabling the synthesis of complex derivatives.

Amide Bond Formation

The amine reacts with activated carboxylic acids under standard peptide coupling conditions :

| Carboxylic Acid Partner | Coupling Reagents | Solvent | Product Yield | Source |

|---|---|---|---|---|

| 4-Methyl-3,4-dihydro-2H-1,4-benzoxazine-7-carboxylic acid | HOBt, EDC, TEA | 1,4-Dioxane | 11% |

Key Observations :

-

Low yield attributed to steric hindrance from the cyclohexane ring.

-

Purification required preparative HPLC due to byproduct formation .

Nitrile Group Transformations

The cyclohexanecarbonitrile moiety exhibits reactivity under oxidative or reductive conditions.

Oxidation Pathways

Industrial protocols for related nitriles highlight potential oxidative pathways :

| Oxidizing Agent | Conditions | Product | Efficiency | Source |

|---|---|---|---|---|

| Sodium hypochlorite | 45–50°C in methanol | Intermediate carbonyl compounds | 92% | |

| Hydrogen peroxide | CuCl₂ catalyst, pH 8–9 | Similar oxidative products | 91% |

Practical Considerations :

-

Sodium hypochlorite minimizes hazardous waste compared to peroxide-based methods .

-

Temperature control critical to prevent over-oxidation.

Electrophilic Aromatic Substitution

The electron-rich aromatic ring facilitates substitution reactions at the para position relative to the amine.

| Reaction Type | Reagents | Position Substituted | Notes | Source |

|---|---|---|---|---|

| Bromination | Br₂ in DCM | Para to nitrile | Limited data; side products observed |

Challenges :

-

Competing reactions at the nitrile group require careful stoichiometric control.

Reductive Transformations

Catalytic hydrogenation of the nitrile group remains unexplored for this specific compound, but analogous cyclohexanecarbonitriles show reducibility to amines under high-pressure H₂/Pd .

Stability Considerations

Propriétés

Formule moléculaire |

C13H16N2 |

|---|---|

Poids moléculaire |

200.28 g/mol |

Nom IUPAC |

1-(4-aminophenyl)cyclohexane-1-carbonitrile |

InChI |

InChI=1S/C13H16N2/c14-10-13(8-2-1-3-9-13)11-4-6-12(15)7-5-11/h4-7H,1-3,8-9,15H2 |

Clé InChI |

JRIZOAJMALXNOO-UHFFFAOYSA-N |

SMILES canonique |

C1CCC(CC1)(C#N)C2=CC=C(C=C2)N |

Origine du produit |

United States |

Synthesis routes and methods

Procedure details

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.